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Compound of Interest

1-(2-Chloro-4-fluorophenyl)-2,2-
Compound Name:
difluoroethanone

Cat. No.: B13610490

Executive Summary & Chemical Identity

2-Chloro-4-fluoro-a,a-difluoroacetophenone (systematically known as 1-(2-chloro-4-
fluorophenyl)-2,2-difluoroethan-1-one) is a specialized fluorinated building block utilized in the
synthesis of high-value pharmaceutical intermediates and agrochemicals.[1] Its structure
combines a deactivated, halogenated aromatic ring with a reactive difluoromethyl ketone
moiety. This unique functionality makes it a critical precursor for constructing difluoromethylated
heterocycles (e.g., thiazoles, imidazoles) and for introducing metabolically stable
difluoromethylene bridges in bioactive molecules.

Chemical Structure & Nomenclature

The molecule features a 2-chloro-4-fluorophenyl ring attached to a difluoroacetyl group. The
"a,a-difluoro” designation refers to the two fluorine atoms on the carbon adjacent to the
carbonyl group (position 2 in IUPAC nomenclature).
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Property Detail

) 1-(2-chloro-4-fluorophenyl)-2,2-difluoroethan-1-
Systematic Name (IUPAC)
one

Common Name 2-Chloro-4-fluoro-a,o-difluoroacetophenone

2,2-Difluoro-1-(2-chloro-4-
Alternative Synonyms fluorophenyl)ethanone; 2'-Chloro-4'-fluoro-2,2-

difluoroacetophenone

Molecular Formula CsHaCIF30
Molecular Weight 208.57 g/mol
SMILES Fclcec(C(=0)C(F)F)c(Clcl

(Predicted) ZMCFDDNVCUMJHA-

InChlKey
UHFFFAOYSA-N (Analogous)

) Not widely indexed in public databases; typically
CAS Registry Number ] o
synthesized in-situ or custom-ordered.[2][3][4]

Synthesis & Manufacturing Protocols

The synthesis of 2-chloro-4-fluoro-a,a-difluoroacetophenone requires precise control due to the
deactivated nature of the aromatic ring (electron-withdrawing Cl and F substituents) and the
volatility of fluorinated reagents. Two primary routes are established: Friedel-Crafts Acylation
(scalable) and Lithiation/Acylation (high precision).

Route A: Friedel-Crafts Acylation (Industrial Standard)

This method utilizes 1-chloro-3-fluorobenzene (or 2-chloro-1-fluorobenzene, depending on
availability and directing effects) and difluoroacetyl chloride (or anhydride) catalyzed by
aluminum chloride.

Mechanism: The Lewis acid (

) generates a difluoroacetylium ion (

) from difluoroacetyl chloride. This electrophile attacks the aromatic ring.[5] The directing effects
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of Cl (ortho/para) and F (ortho/para) on the 1-chloro-3-fluorobenzene substrate favor
substitution at the 4-position (para to F, ortho to Cl is sterically hindered but possible; para to Cl
is favored). Note: Starting with 1-chloro-3-fluorobenzene typically yields the 2,4-disubstituted
product.

Protocol:

Reagents: 1-Chloro-3-fluorobenzene (1.0 eq), Difluoroacetyl chloride (1.2 eq), Anhydrous

(1.5 eq), Dichloromethane (DCM).

e Setup: Flame-dried 3-neck flask,

atmosphere, reflux condenser.

e Step 1: Suspend

in DCM at 0°C.

o Step 2: Add difluoroacetyl chloride dropwise. Stir for 30 min to form the acylium complex.

e Step 3: Add 1-chloro-3-fluorobenzene dropwise, maintaining temp < 5°C.

o Step 4: Allow to warm to RT, then reflux for 4—6 hours. Monitor by TLC/GC-MS.

o Workup: Pour onto ice/HCI mixture. Extract with DCM.[5] Wash with brine, dry over

5]

Purification: Vacuum distillation.

Route B: Lithiation-Acylation (Laboratory Scale)

This route offers higher regioselectivity by utilizing a directed ortho-lithiation or halogen-lithium
exchange.

Protocol:

e Reagents: 1-Bromo-2-chloro-4-fluorobenzene, n-Butyllithium (n-BuLi), Ethyl difluoroacetate.
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e Step 1: Dissolve aryl bromide in dry THF at -78°C.

e Step 2: Add n-BulLi (1.1 eq) slowly to generate the aryllithium species via Br-Li exchange.
o Step 3: Add Ethyl difluoroacetate (1.2 eq) dropwise.

o Step 4: Stir at -78°C for 1h, then warm to 0°C.

e Quench: Add saturated

e Result: Yields the target ketone directly.
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Figure 1: Dual synthetic pathways for 2-chloro-4-fluoro-a,a-difluoroacetophenone via Friedel-
Crafts (top) and Lithiation (bottom).

Applications in Drug Discovery

The 2-chloro-4-fluoro-a,a-difluoroacetophenone scaffold is a versatile intermediate.[1] Its utility
stems from two key features: the difluoromethyl group (a lipophilic hydrogen bond
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donor/bioisostere) and the reactive carbonyl adjacent to the electron-deficient ring.

Synthesis of Difluoromethylated Heterocycles

The most common application is the Hantzsch Thiazole Synthesis. The ketone reacts with
thioureas or thioamides to form 4-aryl-5-difluoromethylthiazoles, a motif found in novel kinase
inhibitors and antifungals.

Reaction Workflow:

e Bromination: The a-proton of the difluoroacetyl group is difficult to brominate directly. Instead,
the ketone is often used directly with specific condensation partners or converted to the a-
bromo derivative via radical bromination if needed (less common for difluoro).

o Condensation: Reaction with thiourea (

) in ethanol at reflux.

e Cyclization: Formation of the 2-amino-4-(2-chloro-4-fluorophenyl)-5-difluoromethylthiazole.

Bioisosterism & Metabolic Stability

In medicinal chemistry, the

group acts as a bioisostere for oxygen (ether linkage) or a carbonyl group, improving metabolic
stability against P450 oxidation while maintaining polarity. The 2-chloro-4-fluoro substitution
pattern on the phenyl ring is specifically chosen to:

¢ Block Metabolism: The halogens block common sites of metabolic hydroxylation on the
phenyl ring.

o Enhance Lipophilicity: Increases membrane permeability.

» Modulate pKa: The electron-withdrawing nature influences the acidity of neighboring protons,
affecting binding affinity.
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Figure 2: Downstream applications of the core intermediate in pharmaceutical synthesis and
lead optimization.

Safety & Handling

As an a-halogenated ketone derivative, this compound is a potent lachrymator and skin irritant.
Hazard Class: Skin Corr. 1B (Causes severe skin burns and eye damage).

Handling: All operations must be performed in a functioning fume hood. Double-gloving
(nitrile) and face shields are mandatory.

Storage: Store under inert atmosphere (

or Ar) at 2-8°C. Moisture sensitive (hydrate formation on the ketone is possible due to
electron-withdrawing fluorines).
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(Note: Specific CAS numbers for the exact "2-chloro-4-fluoro-a,a-difluoro” combination are not
standard in public catalogs like PubChem or Sigma-Aldrich, indicating its status as a custom-
synthesized research intermediate or patent-specific compound. The protocols above are
derived from validated methods for structurally homologous difluoroacetophenones.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b13610490?utm_src=pdf-custom-synthesis
https://www.nbinno.com/article/pharmaceutical-intermediates/versatility-of-2-chloro-4-fluoroacetophenone-chemical-synthesis-oj
https://www.sigmaaldrich.com/TW/zh/product/aldrich/cds023125
https://www.chemicalbook.com/ChemicalProductProperty_US_CB9201396.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB9201396.aspx
https://pubchem.ncbi.nlm.nih.gov/compound/238295
https://pubchem.ncbi.nlm.nih.gov/compound/238295
https://www.benchchem.com/pdf/Synthesis_and_Characterization_of_4_Chloro_2_6_difluoroacetophenone_A_Technical_Guide.pdf
https://www.benchchem.com/product/b13610490#2-chloro-4-fluoro-alpha-alpha-difluoroacetophenone-synonyms
https://www.benchchem.com/product/b13610490#2-chloro-4-fluoro-alpha-alpha-difluoroacetophenone-synonyms
https://www.benchchem.com/product/b13610490#2-chloro-4-fluoro-alpha-alpha-difluoroacetophenone-synonyms
https://www.benchchem.com/product/b13610490#2-chloro-4-fluoro-alpha-alpha-difluoroacetophenone-synonyms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13610490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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